Prop-1-ene-2-sulfonyl fluoride
CAS No.:
Cat. No.: VC16533221
Molecular Formula: C3H5FO2S
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H5FO2S |
|---|---|
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | prop-1-ene-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C3H5FO2S/c1-3(2)7(4,5)6/h1H2,2H3 |
| Standard InChI Key | BIFOTDNKHRADOX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)S(=O)(=O)F |
Introduction
Chemical Identity and Structural Characteristics
Prop-1-ene-2-sulfonyl fluoride belongs to the class of vinyl sulfonyl fluorides, distinguished by the presence of a sulfonyl fluoride (-SO₂F) group at the 2-position of a prop-1-ene chain. Its molecular structure combines the electron-withdrawing effects of the sulfonyl fluoride group with the conjugation of the allylic system, resulting in enhanced electrophilicity at the sulfur center.
Molecular and Spectroscopic Properties
The compound’s molecular formula is C₃H₅FO₂S, with a molecular weight of 124.14 g/mol . Key spectroscopic data include:
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¹H NMR (CDCl₃): δ 6.06 (s, 1H, CH₂=CH-), 5.55 (q, J=1.5 Hz, 1H, CH₂=CH-), 2.14 (br s, 3H, CH₃) .
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IR: Strong absorption bands at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch), with a characteristic S-F stretch near 800 cm⁻¹ .
The allylic positioning of the sulfonyl fluoride group introduces steric and electronic effects that influence its reactivity. For instance, the planar geometry of the double bond facilitates conjugation with the sulfonyl group, stabilizing transition states in nucleophilic substitution reactions .
Synthetic Methodologies
Grignard-Based Synthesis
A primary synthesis route involves the reaction of isopropenylmagnesium bromide with sulfuryl dichloride (SO₂Cl₂) under controlled conditions :
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Step 1: Slow addition of isopropenylmagnesium bromide (0.5 M in Et₂O) to sulfuryl dichloride in hexanes at 0°C.
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Step 2: Gradual warming to room temperature and stirring for 16 hours.
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Quenching: Addition of water, followed by layer separation and concentration.
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Purification: Recrystallization from hexanes/EtOAc (3:1) yields the product in 13% isolated yield .
This method, while straightforward, suffers from moderate efficiency due to competing side reactions, such as over-fluorination or polymerization of the propene backbone.
Industrial-Scale Challenges
Industrial production remains limited due to:
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Low Stability: The compound’s sensitivity to moisture and heat necessitates inert atmosphere handling.
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Purification Difficulties: Separation from byproducts like prop-1-ene-2-sulfonamide requires advanced chromatographic techniques .
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The sulfonyl fluoride group acts as a potent electrophile, reacting with nucleophiles (e.g., amines, thiols) via a two-step mechanism:
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Nucleophilic Attack: The nucleophile displaces the fluoride ion, forming a tetrahedral intermediate.
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Rearomatization: Collapse of the intermediate yields the sulfonylated product .
For example, in the presence of thiols, Prop-1-ene-2-sulfonyl fluoride undergoes stereoselective addition to form β-sulfanyl vinyl sulfonyl fluorides, achieving yields up to 100% under mild conditions .
Applications in Covalent Inhibitor Design
The compound’s ability to form stable covalent adducts with biological nucleophiles (e.g., cysteine residues) has been exploited in:
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Enzyme Inhibition: Irreversible binding to active-site residues in proteases and kinases .
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Chemical Probes: Fluorescent or affinity tags for target identification in proteomics.
Comparative Analysis with Structural Analogues
| Compound | Structural Feature | Reactivity Profile |
|---|---|---|
| Prop-2-ene-1-sulfonyl fluoride | Sulfonyl fluoride at 1-position | Higher electrophilicity due to allylic strain |
| 2-Chloroprop-2-ene-1-sulfonyl fluoride | Chlorine substituent at 2-position | Enhanced leaving group ability for SNAr reactions |
| Sulfur tetrafluoride | SF₄ core | Broad fluorinating agent, less selective |
Prop-1-ene-2-sulfonyl fluoride’s uniqueness lies in its balanced reactivity and selectivity, enabling applications where precise covalent modification is critical .
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